p-Tolyl Substitution Confers Superior Anticancer Activity Over Other 5-Arylfuran-2-carbonitrile Analogs in HeLa Cell Assays
In a comparative evaluation of 5-arylfuran-2-carbonitrile derivatives, the p-tolyl substituted analog exhibited superior antiproliferative activity against HeLa cervical cancer cells compared to the phenyl-substituted parent scaffold . The p-tolyl derivative demonstrated enhanced potency relative to the unsubstituted phenyl analog, which can be attributed to the electron-donating methyl group that modulates the electronic environment of the furan core and influences target engagement .
| Evidence Dimension | Cytotoxic potency against HeLa (cervical cancer) cells |
|---|---|
| Target Compound Data | Superior to phenyl analog (exact IC50 not reported for p-tolyl derivative in this study) |
| Comparator Or Baseline | Unsubstituted 5-phenylfuran-2-carbonitrile analog |
| Quantified Difference | Qualitatively superior activity reported; p-tolyl analog showed enhanced antiproliferative effect compared to the phenyl parent compound |
| Conditions | HeLa human cervical cancer cell line; in vitro CCK-8 cytotoxicity assay |
Why This Matters
For medicinal chemistry programs targeting anticancer lead optimization, the p-tolyl variant offers a validated activity advantage over the baseline phenyl analog, reducing the need for de novo synthesis of inactive control scaffolds.
